![molecular formula C10H16O4 B14233591 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one CAS No. 390818-21-0](/img/structure/B14233591.png)
6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by the presence of a cyclohexenone ring substituted with a 6-[(2-methoxyethoxy)methoxy] group.
Méthodes De Préparation
The synthesis of 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one can be achieved through several routes. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Industrially, cyclohexenones are often produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Analyse Des Réactions Chimiques
6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexenone derivatives.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Addition: Michael addition with nucleophiles such as enolates or silyl enol ethers.
Common reagents used in these reactions include organocopper reagents, Grignard reagents, and strong bases . Major products formed from these reactions include various substituted cyclohexenones and cyclohexanols.
Applications De Recherche Scientifique
6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone system . This reactivity is crucial for its role in organic synthesis and its biological activities.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one include other cyclohexenone derivatives such as:
- (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
- (4R,5R)-4,5-dihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
- (4R,5S,6R)-4,5,6-trihydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one
These compounds share the cyclohexenone core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activities. The unique substitution pattern of this compound makes it particularly useful in specific synthetic and research applications.
Propriétés
Numéro CAS |
390818-21-0 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
6-(2-methoxyethoxymethoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O4/c1-12-6-7-13-8-14-10-5-3-2-4-9(10)11/h2,4,10H,3,5-8H2,1H3 |
Clé InChI |
MSYWSVVZCBABGI-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC1CCC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


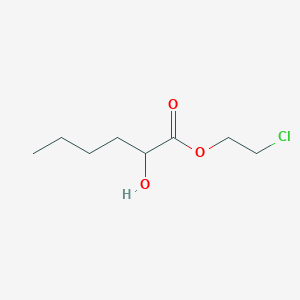
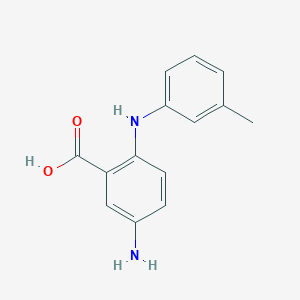

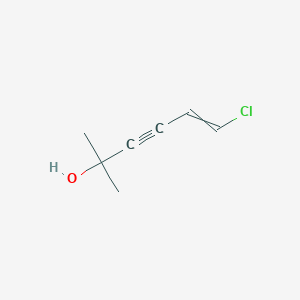
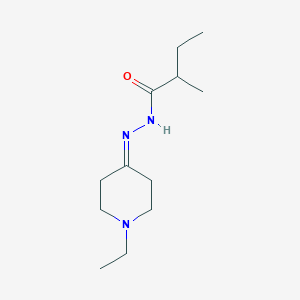
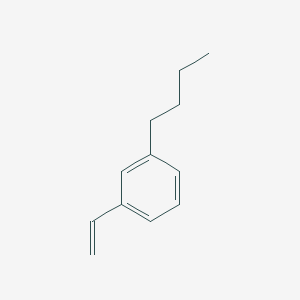
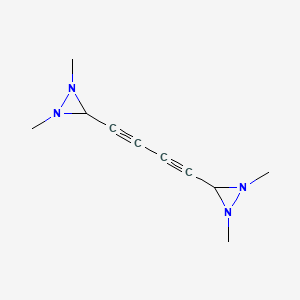
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)

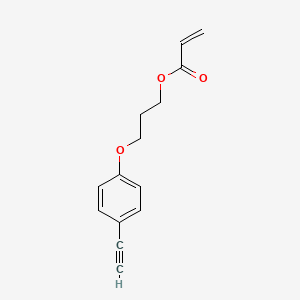
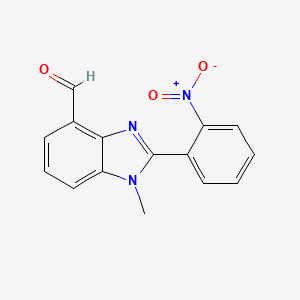
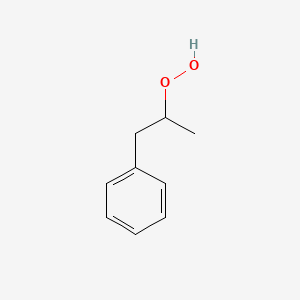
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
